molecular formula C12H10ClN3S B3488511 N-(4-chlorophenyl)-N'-3-pyridinylthiourea

N-(4-chlorophenyl)-N'-3-pyridinylthiourea

Cat. No.: B3488511
M. Wt: 263.75 g/mol
InChI Key: ADXUTHQRSRLNKC-UHFFFAOYSA-N
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Description

“N-(4-chlorophenyl)-N’-3-pyridinylthiourea” is a compound that likely contains a thiourea group attached to a 4-chlorophenyl group and a 3-pyridinyl group . Thioureas are functional groups with the general structure (R1R2N)(R3R4N)C=S, where R1, R2, R3, and R4 are organic groups or hydrogen . They are known for their diverse biological activities and are used in various fields such as medicine and agriculture .


Molecular Structure Analysis

The molecular structure of “N-(4-chlorophenyl)-N’-3-pyridinylthiourea” would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure . Factors such as polarity, molecular weight, and functional groups can influence properties like solubility, melting point, and reactivity . Without specific data, it’s hard to predict the exact properties of "N-(4-chlorophenyl)-N’-3-pyridinylthiourea" .

Future Directions

The future directions for research on “N-(4-chlorophenyl)-N’-3-pyridinylthiourea” could include exploring its potential biological activities, studying its chemical reactions, and optimizing its synthesis . Given the known activities of other thioureas, it could be of interest in fields such as medicine and agriculture .

Properties

IUPAC Name

1-(4-chlorophenyl)-3-pyridin-3-ylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3S/c13-9-3-5-10(6-4-9)15-12(17)16-11-2-1-7-14-8-11/h1-8H,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADXUTHQRSRLNKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=S)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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